molecular formula C10H11ClF3N B6338538 3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride CAS No. 1203684-79-0

3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride

Cat. No.: B6338538
CAS No.: 1203684-79-0
M. Wt: 237.65 g/mol
InChI Key: ZNESKRZJTBWJKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-(trifluoromethyl)benzylamine with an appropriate azetidine precursor under controlled conditions . The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield trifluoromethylated ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the trifluoromethyl group. This group significantly alters the compound’s chemical and biological properties, making it more stable, lipophilic, and metabolically resistant . These unique characteristics make it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

3-[2-(trifluoromethyl)phenyl]azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)9-4-2-1-3-8(9)7-5-14-6-7;/h1-4,7,14H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNESKRZJTBWJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=CC=C2C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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